molecular formula C15H23NO2 B14626999 N-[3-(Heptyloxy)phenyl]acetamide CAS No. 55792-59-1

N-[3-(Heptyloxy)phenyl]acetamide

Cat. No.: B14626999
CAS No.: 55792-59-1
M. Wt: 249.35 g/mol
InChI Key: BVQVDOOZOOAJSW-UHFFFAOYSA-N
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Description

N-[3-(Heptyloxy)phenyl]acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features an acetamide group linked to a phenyl ring modified with a heptyloxy chain at the meta position. This structure is part of a broader class of phenoxy acetamide derivatives, which have been investigated for a range of biological activities. Scientific literature indicates that phenoxy acetamide and related derivatives show promise in various research areas. Some structural analogs have been synthesized and evaluated for cytotoxic activity against cancer cell lines. For instance, certain phenoxy acetamide derivatives have demonstrated potent anti-proliferative effects and the ability to induce apoptosis in hepatocellular carcinoma cells in vitro and in vivo . Furthermore, other compounds containing alkoxy chains like heptyloxy have been studied for their central nervous system effects, showing potent anticonvulsant activity in experimental models . Researchers value this compound for exploring structure-activity relationships (SAR), particularly how the heptyloxy chain and acetamide moiety influence interactions with biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

55792-59-1

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-(3-heptoxyphenyl)acetamide

InChI

InChI=1S/C15H23NO2/c1-3-4-5-6-7-11-18-15-10-8-9-14(12-15)16-13(2)17/h8-10,12H,3-7,11H2,1-2H3,(H,16,17)

InChI Key

BVQVDOOZOOAJSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Heptyloxy)phenyl]acetamide typically involves the reaction of 3-(heptyloxy)aniline with acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product through the formation of an amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory settings. This would include the use of reactors to mix the reactants and control the reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Heptyloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which N-[3-(Heptyloxy)phenyl]acetamide exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Positional Isomers and Alkoxy Chain Variations

  • N-(4-(Heptyloxy)phenyl)acetamide (): The para-substituted isomer exhibits distinct electronic and steric effects compared to the meta configuration. In contrast, the meta substitution in the target compound disrupts conjugation, altering dipole moments and reactivity .
  • Alkoxy Chain Length Differences :

    • N-[3-(Methoxyphenyl)]acetamide (e.g., compounds in ):
      Methoxy (–OCH₃) groups are electron-donating but less lipophilic than heptyloxy. Shorter chains reduce membrane permeability but improve aqueous solubility. For instance, chalcone derivatives with methoxy substituents (e.g., 3a–3k in ) show enhanced crystallinity compared to heptyloxy analogs .
    • N-[3-(Hexyloxy)phenyl]acetamide :
      Hexyloxy (–O–C₆H₁₃) chains () slightly reduce lipophilicity compared to heptyloxy, affecting partition coefficients (logP) and pharmacokinetics.

Substituent Electronic Effects

  • Electron-Withdrawing Groups: N-(3-Nitrophenyl)acetamide (): The nitro (–NO₂) group decreases electron density on the phenyl ring, reducing nucleophilicity at the acetamide nitrogen. This contrasts with the electron-donating heptyloxy group, which enhances resonance stabilization of the amide bond . N-(3-Acetylphenyl)acetamide (): The acetyl (–COCH₃) group introduces electron-withdrawing effects, polarizing the phenyl ring and altering hydrogen-bonding capacity compared to heptyloxy .
  • Heptyloxy, being a flexible chain, may allow better accommodation in hydrophobic pockets .

Heterocyclic and Fused-Ring Analogs

  • Tetrahydrocarbazole Derivatives ():
    Compounds like N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide feature rigid fused-ring systems. These structures enhance planar stacking interactions but reduce conformational flexibility compared to the single phenyl ring in the target compound .

  • Thiophene-Based Acetamides ():
    Derivatives such as N-(3-acetyl-2-thienyl)-2-bromoacetamide incorporate sulfur-containing heterocycles, altering electronic properties and enabling metal coordination, which is absent in purely aromatic phenyl analogs .

Comparative Reactivity

  • Hydrolysis :
    Heptyloxy-substituted acetamides hydrolyze slower than nitro- or acetyl-substituted analogs due to reduced electrophilicity at the amide carbonyl .
  • Cross-Coupling Reactions :
    The target compound’s heptyloxy chain may hinder Pd-catalyzed coupling (e.g., in ) compared to smaller alkoxy groups, affecting reaction yields .

Physicochemical and Spectral Properties

Physical Properties

Compound Melting Point (°C) logP Solubility (Water)
N-[3-(Heptyloxy)phenyl]acetamide 85–87 (predicted) ~3.8 Low
N-(3-Nitrophenyl)acetamide 142–144 1.2 Moderate
N-(3-Methoxyphenyl)acetamide 92–94 1.5 High

Spectroscopic Data

  • ¹H NMR :
    • Heptyloxy protons resonate at δ 0.8–1.5 (m, –CH₂–), distinct from methoxy (δ 3.8) or acetyl (δ 2.6) signals .
    • Acetamide NH appears at δ 8.2–8.5, influenced by substituent electronic effects .
  • IR : Strong C=O stretch at ~1660 cm⁻¹; heptyloxy C–O–C at ~1250 cm⁻¹ .

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